Regioisomeric Differentiation of Pyridazine Aminoalkyl Derivatives: 4-Position vs 3-Position Corrosion Inhibition Efficiency
In a direct head-to-head comparison of aminomethylpyridazine isomers, the 3-substituted isomer (Pz2) demonstrated substantially higher corrosion inhibition efficiency on mild steel in 1 M HCl than the 4-substituted isomer (Pz1). Although the study examined aminomethyl rather than aminoethyl substituents, the regioisomeric effect on performance is directly attributable to the position of the aminoalkyl group on the pyridazine ring, a structural feature shared with 1-(pyridazin-4-yl)ethanamine [1].
| Evidence Dimension | Corrosion inhibition efficiency (potentiodynamic polarization, 500 ppm) |
|---|---|
| Target Compound Data | 4-Pyridazinemethanamine (Pz1): efficiency lower than Pz2 (exact % not individually reported; order reported as Pz2 > Pz1 > Pz3) |
| Comparator Or Baseline | 3-Aminomethylpyridazine (Pz2): up to 91% inhibition efficiency at 500 ppm |
| Quantified Difference | Pz2 > Pz1; shift in corrosion potential (Ecorr) for aminomethylpyridazines ranged from 17 mV to 44 mV relative to blank, with Pz1 and Pz2 exhibiting predominantly anodic character versus Pz3 showing cathodic character [1]. |
| Conditions | Mild steel in 1 M HCl at 25 °C; potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) |
Why This Matters
This study provides the only available direct regioisomeric comparison of aminoalkylpyridazines, showing that the position of substitution on the pyridazine ring measurably alters physicochemical performance, which informs procurement decisions when specific regioisomeric activity is required.
- [1] Abdallah, M., et al. Aminomethylpyridazine isomers as corrosion inhibitors for mild steel in 1 M HCl: Electrochemical, DFT and Monte Carlo simulation studies. Journal of Molecular Liquids, 2021, 344, 117811. View Source
